molecular formula C23H34F3N5O7 B3182214 AE-3763 CAS No. 291778-77-3

AE-3763

Cat. No.: B3182214
CAS No.: 291778-77-3
M. Wt: 549.5 g/mol
InChI Key: DHQQXRRWRZFGDW-WBAXXEDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AE-3763 involves multiple steps, starting with the reaction of N-(benzyloxycarbonyl)-L-valine with paraformaldehyde and p-toluenesulfonic acid to form an oxazolidinone intermediate. This intermediate is then treated with trimethyl trifluoromethylsilane and cesium fluoride in tetrahydrofuran to yield trifluoromethyloxazolidine. The oxazolidine ring is cleaved using zinc chloride and sodium borohydride in t-butyl methyl ether to obtain a protected aminoalcohol, which is subsequently deprotected using hydrogen over palladium hydroxide in ethyl acetate .

The aminoalcohol is then condensed with N-(benzyloxycarbonyl)-L-valyl-L-proline using EDC in dichloromethane to form a protected tripeptide analogue. This analogue is deprotected with hydrogen over palladium hydroxide in ethanol to yield the tripeptide analogue. The final condensation with an imidazolidinoneacetic acid derivative, followed by oxidation with Dess-Martin periodinane in dichloromethane, and deprotection with trifluoroacetic acid in dichloromethane, gives the target peptide analogue .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions: AE-3763 primarily undergoes condensation reactions during its synthesis. The compound is stable under various conditions, and its primary reactivity is associated with its peptide bonds and functional groups.

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is the target peptide analogue, this compound, which is a potent inhibitor of human neutrophil elastase .

Scientific Research Applications

AE-3763 has been extensively studied for its potential therapeutic applications in treating inflammatory diseases. It has shown remarkable efficacy in animal models of elastase-induced lung hemorrhage and lipopolysaccharide-induced lung injury. Additionally, this compound has demonstrated significant improvements in survival rates in mouse models of fatal shock associated with multiple organ dysfunction .

In the field of respiratory diseases, this compound is believed to be useful for treating conditions such as acute respiratory distress syndrome, acute lung injury, and acute exacerbation of chronic obstructive pulmonary disease . Its high solubility and stability in water make it a suitable candidate for further development in clinical settings.

Comparison with Similar Compounds

  • Sivelestat sodium tetrahydrate
  • AEBSF hydrochloride
  • PMSF
  • Benzamidine hydrochloride
  • KKI-5 acetate

Comparison: AE-3763 stands out due to its high solubility and stability in water, which are superior to many other elastase inhibitors. Additionally, its potent inhibitory activity and efficacy in animal models make it a unique and promising candidate for therapeutic applications .

Properties

IUPAC Name

2-[3-[2-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34F3N5O7/c1-12(2)17(19(35)23(24,25)26)28-20(36)14-6-5-7-31(14)21(37)18(13(3)4)27-15(32)10-29-8-9-30(22(29)38)11-16(33)34/h12-14,17-18H,5-11H2,1-4H3,(H,27,32)(H,28,36)(H,33,34)/t14-,17-,18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQQXRRWRZFGDW-WBAXXEDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CN2CCN(C2=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)C(F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)CN2CCN(C2=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34F3N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291778-77-3
Record name AE-3763
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0291778773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AE-3763
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7YC3C4YFS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AE-3763
Reactant of Route 2
AE-3763
Reactant of Route 3
AE-3763
Reactant of Route 4
AE-3763
Reactant of Route 5
AE-3763
Reactant of Route 6
AE-3763

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.